![molecular formula C18H24N2O4 B2850957 (2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 2034298-01-4](/img/structure/B2850957.png)
(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by a blend of multiple functional groups, including a pyridine ring, a spiro compound, and a methanone group. Its unique molecular architecture endows it with significant potential for applications across various scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves a multi-step process:
Step One: : Formation of the pyridine intermediate through a condensation reaction of cyclopentanol and pyridine-4-carboxylic acid.
Step Two: : Introduction of the methanone group via oxidation using an oxidizing agent like potassium permanganate.
Step Three: : Formation of the spiro intermediate through a spirocyclization reaction, involving the use of a cyclic ether and an azaspiro precursor under anhydrous conditions.
Industrial Production Methods
Industrially, the compound may be produced in batch reactors with precise control over temperature, pressure, and pH to optimize yield and purity. Catalysts and solvents play a crucial role in enhancing reaction efficiency and reducing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methanone group, forming carboxylic acids.
Reduction: : Reduction reactions can reduce the methanone group to an alcohol.
Substitution: : The pyridine ring and spiro compound can participate in substitution reactions, with common reagents being halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Alkyl halides, organolithium reagents.
Major Products
The major products of these reactions vary depending on the reagent and conditions but can include hydroxylated derivatives, carboxylated products, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : The compound's unique structure makes it a potential ligand in organometallic catalysts.
Material Science: : Its stability and reactivity are valuable in developing new polymers and materials.
Biology
Biochemical Probes: : Used in research to study enzyme activity and protein-ligand interactions.
Medicine
Industry
Agriculture: : Can be modified to produce pesticides.
Manufacturing: : Used as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The compound's effects are primarily exerted through its interaction with biological macromolecules, such as enzymes and receptors. Its spiro structure allows it to fit into specific enzyme active sites, inhibiting or modulating their activity. The methanone and pyridine groups are critical for binding to these targets, often through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Cyclohexyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
(2-(Cyclopropyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Uniqueness
Compared to its analogs, (2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone offers a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various chemical reactions and applications.
This compound's unique structure and properties make it a valuable asset in scientific research and industrial applications. From its complex synthesis to its varied applications, it stands out as a noteworthy subject in the world of chemistry. What other elements would you like to explore about this compound?
Propiedades
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(20-9-6-18(7-10-20)22-11-12-23-18)14-5-8-19-16(13-14)24-15-3-1-2-4-15/h5,8,13,15H,1-4,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCWLNXBZGDSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
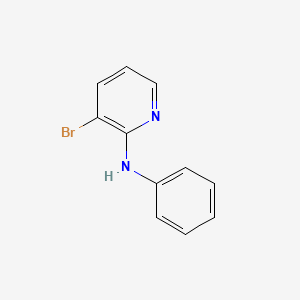
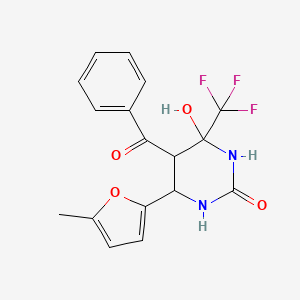
![3-methanesulfonyl-2-oxo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2850878.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/new.no-structure.jpg)
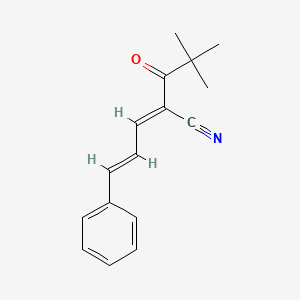
![2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2850886.png)

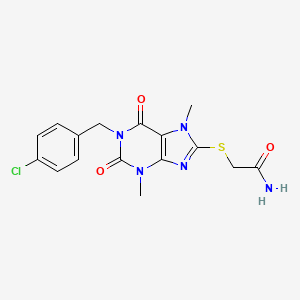
![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)
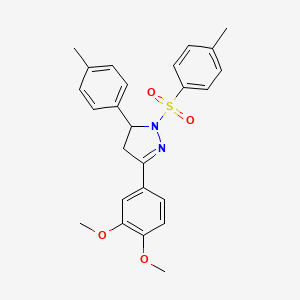
![3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850891.png)
![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)
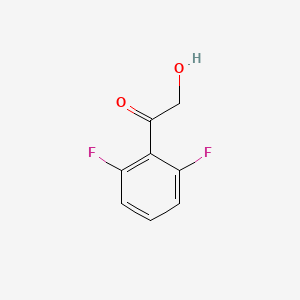
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2850896.png)
